

Application Notes and Protocols for Studying SA-2 Protein-DNA Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SA-2

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This document provides detailed application notes and protocols for the investigation of protein-DNA interactions involving the cohesin subunit **SA-2** (Stromal Antigen 2). The methods described herein are essential for elucidating the molecular mechanisms of cohesin function in genome organization, DNA repair, and gene regulation, and for the development of therapeutic agents targeting these pathways.

Introduction to SA-2 and its Role in Cohesin Function

The cohesin complex is a ring-shaped protein assembly crucial for sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome. In vertebrates, two major versions of the cohesin complex exist, distinguished by the presence of either the SA-1 (STAG1) or **SA-2** (STAG2) subunit. While both SA-1 and **SA-2** are integral components of the cohesin ring, they confer distinct functional specificities to the complex.^{[1][2][3]} **SA-2** has been shown to be particularly important for centromeric cohesion and has unique roles in DNA double-strand break repair.^{[1][3]} Understanding the specific interactions of **SA-2** with DNA is therefore critical to unraveling its precise functions.

Data Presentation: Quantitative Analysis of SA-2-DNA Interactions

Quantitative data from various studies are summarized below to provide a comparative overview of the binding affinities of SA-1 and **SA-2** to different nucleic acid substrates. These values are essential for designing experiments and interpreting results.

Protein	Substrate	Technique	Dissociation Constant (Kd)	Reference
SA-2	66 nt ssDNA	Fluorescence Anisotropy	76.2 ± 3.9 nM	[1]
SA-2	45 nt ssDNA	Fluorescence Anisotropy	Not specified	[1]
SA-2	25 nt ssDNA	Fluorescence Anisotropy	No detectable binding	[1]
SA-2	66 bp dsDNA	Fluorescence Anisotropy	Not specified	[1]
SA-2	25 bp dsDNA	Fluorescence Anisotropy	No detectable binding	[1]
SA-2	Telomeric DNA	Fluorescence Anisotropy	88.0 ± 1.5 nM	[1]
SA-1	66 nt ssRNA	Fluorescence Anisotropy	See Publication	[2]
SA-2	66 nt ssRNA	Fluorescence Anisotropy	See Publication	[2]
SA-1	Model R-loop	Fluorescence Anisotropy	See Publication	[4]
SA-2	Model R-loop	Fluorescence Anisotropy	See Publication	[4]

Key Experimental Protocols

This section provides detailed protocols for several key techniques used to study **SA-2** protein-DNA interactions.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest *in vivo*.^{[5][6]}

Objective: To map the genomic locations where **SA-2** is bound to chromatin.

Experimental Workflow:



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Figure 1: ChIP-Seq experimental workflow.

Protocol:

- Cell Culture and Cross-linking:
 - Culture human cell lines (e.g., HeLa, HMEC, MCF10A) to 80-90% confluency.^[6]
 - Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
 - Harvest cells by scraping and wash twice with ice-cold PBS.
- Chromatin Preparation:
 - Resuspend cell pellets in lysis buffer and incubate on ice.
 - Sonicate the lysate to shear chromatin to an average size of 200-500 bp. The optimal sonication conditions should be empirically determined.
- Immunoprecipitation:

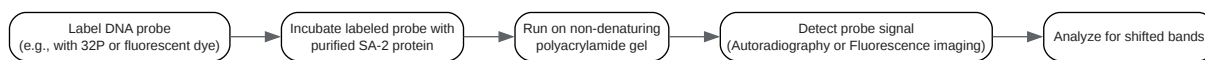
- Pre-clear the chromatin lysate with Protein A/G magnetic beads.
- Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-SA2 antibody. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
- Elution and DNA Purification:
 - Elute the chromatin complexes from the beads.
 - Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K.
 - Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified ChIP DNA and input control DNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align the sequencing reads to the reference genome.
 - Use a peak-calling algorithm (e.g., MACS2) to identify regions of **SA-2** enrichment.[6]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect protein-DNA interactions based on the altered migration of a protein-DNA complex through a non-denaturing polyacrylamide gel compared to the free DNA probe.

Objective: To determine if purified **SA-2** protein can directly bind to a specific DNA sequence in vitro.

Experimental Workflow:



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Figure 2: EMSA experimental workflow.

Protocol:

- Probe Preparation:
 - Synthesize a double-stranded DNA oligonucleotide corresponding to the putative **SA-2** binding site.
 - Label the probe at the 5' end with [γ - 32 P]ATP using T4 polynucleotide kinase or with a fluorescent dye.
 - Purify the labeled probe.
- Binding Reaction:
 - Set up binding reactions containing the labeled probe, purified recombinant **SA-2** protein, and a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).
 - Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
 - For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
 - Incubate the reactions at room temperature for 20-30 minutes.
- Electrophoresis:
 - Load the samples onto a non-denaturing polyacrylamide gel.
 - Run the gel in a cold room or at 4°C to minimize complex dissociation.

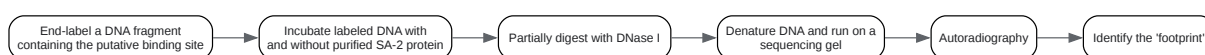
- Detection:
 - Dry the gel and expose it to X-ray film for autoradiography (for ^{32}P -labeled probes) or scan the gel using a fluorescence imager.
 - A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex.

DNA Footprinting

DNA footprinting is a high-resolution technique to identify the specific DNA sequence that a protein binds to. The principle is that a bound protein protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.[7][8]

Objective: To precisely map the binding site of **SA-2** on a DNA fragment.

Experimental Workflow:



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Figure 3: DNA Footprinting experimental workflow.

Protocol:

- Probe Preparation:
 - Prepare a DNA fragment (100-200 bp) containing the suspected **SA-2** binding site.
 - Label one end of one strand of the DNA fragment with ^{32}P .
- Binding and Digestion:
 - Incubate the end-labeled DNA probe with varying concentrations of purified **SA-2** protein. A control reaction without **SA-2** should be included.

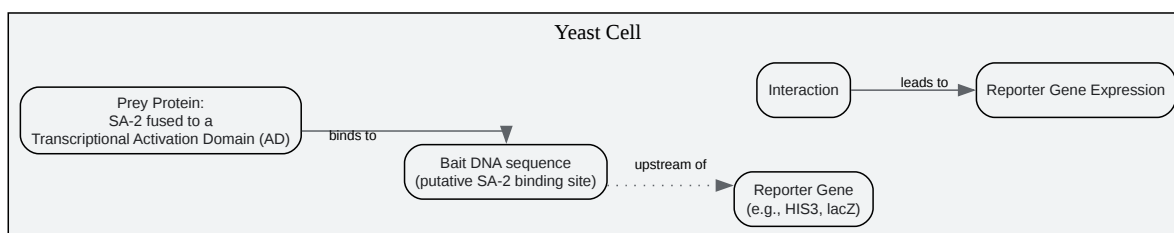
- Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).
- Stop the reaction by adding a stop solution (e.g., containing EDTA).
- Analysis:
 - Purify the DNA fragments.
 - Denature the DNA and separate the fragments on a high-resolution denaturing polyacrylamide (sequencing) gel.
 - Dry the gel and perform autoradiography.
 - The lane with the **SA-2** protein will show a region with no bands (the "footprint") where the protein protected the DNA from DNase I cleavage. This footprint corresponds to the **SA-2** binding site.

Yeast One-Hybrid (Y1H) Assay

The Y1H system is a genetic method to identify protein-DNA interactions in vivo. It is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).^{[9][10]}

Objective: To screen for or confirm the interaction of **SA-2** with a specific DNA sequence in a yeast model system.

Logical Relationship:



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Figure 4: Logical relationship in a Yeast One-Hybrid assay.

Protocol:

- Strain and Plasmid Construction:
 - Clone the putative **SA-2** DNA binding sequence (bait) upstream of a reporter gene (e.g., HIS3 or lacZ) in a yeast integration vector.
 - Integrate this construct into the genome of a suitable yeast strain.
 - Clone the coding sequence of **SA-2** (prey) in-frame with a transcriptional activation domain (e.g., GAL4 AD) in a yeast expression vector.
- Yeast Transformation and Selection:
 - Transform the yeast strain containing the bait-reporter construct with the prey plasmid (AD-**SA-2**).
 - Plate the transformed yeast on a selective medium lacking histidine and containing 3-aminotriazole (3-AT) to suppress leaky HIS3 expression (if using the HIS3 reporter).
 - Growth on the selective medium indicates an interaction between **SA-2** and the bait DNA sequence.

- Validation:
 - Perform a β -galactosidase assay if using the lacZ reporter to quantify the strength of the interaction.
 - Include appropriate negative controls, such as an empty prey vector or a prey vector with a non-interacting protein.

Conclusion

The methods outlined in this document provide a comprehensive toolkit for the detailed investigation of **SA-2** protein-DNA interactions. A thorough understanding of these interactions is fundamental for elucidating the specific roles of the **SA-2**-containing cohesin complex in maintaining genome integrity and regulating gene expression. These protocols can be adapted and optimized for specific experimental needs and will be invaluable for researchers in both basic science and drug development.

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